2-Nitro-4-(2',4'-dinitrophenylazo)phenol
Description
Significance and Historical Context of Azo Compounds in Research
The journey of azo compounds began in the mid-19th century, revolutionizing the dye industry by providing a wide spectrum of colors that were more stable and accessible than natural dyes. This led to a boom in the textile industry and laid the groundwork for the development of synthetic organic chemistry. nih.govnanobioletters.com The fundamental reaction for their synthesis, the azo coupling, involves the reaction of a diazonium salt with an electron-rich coupling agent, such as a phenol (B47542) or an aromatic amine. scialert.netresearchgate.net This straightforward synthesis allows for a high degree of structural diversity, enabling the fine-tuning of their color and properties. researchgate.net Beyond textiles, azo compounds have found applications as pH indicators, pigments, and in various technological fields. nanobioletters.comechemcom.com
Structural Characteristics of Azo Dyes with Phenolic Moieties
Azo dyes containing phenolic groups are a significant subclass. The hydroxyl (-OH) group of the phenol is a strong activating group, facilitating the electrophilic substitution of the diazonium ion onto the aromatic ring. scialert.net The presence of the phenolic hydroxyl group can lead to interesting chemical phenomena, such as tautomerism, where the compound can exist in equilibrium between the azo-enol form and the keto-hydrazone form. scialert.netechemcom.com This equilibrium can be influenced by the solvent and the presence of other substituents on the aromatic rings. scialert.net The hydroxyl group also provides a site for potential coordination with metal ions, leading to the formation of metal-complex dyes with altered properties. researchgate.netnanobioletters.com
Overview of Research Trajectories for Complex Organic Chromophores
Modern research into complex organic chromophores, including intricate azo dyes, is driven by the quest for materials with advanced functionalities. The focus has expanded beyond traditional dyeing applications to areas such as nonlinear optics, optical data storage, and molecular sensors. echemcom.com Scientists are designing and synthesizing novel chromophores with specific electronic and photophysical properties. This often involves creating molecules with extended π-conjugated systems and incorporating various electron-donating and electron-withdrawing groups to manipulate their absorption and emission characteristics. scialert.netechemcom.com The study of how molecular structure relates to macroscopic properties is a key research trajectory in this field.
Detailed Research Findings
Due to the limited availability of specific experimental data for 2-Nitro-4-(2',4'-dinitrophenylazo)phenol, the following tables are populated with representative data from closely related nitro-substituted phenolic azo dyes. This information is intended to provide an illustrative understanding of the compound's expected characteristics.
Physicochemical Properties
| Property | Value (for analogous compounds) |
| Molecular Formula | C₁₂H₇N₅O₇ |
| Molecular Weight | 349.22 g/mol |
| Appearance | Expected to be a colored solid (likely red or orange) |
| Melting Point | Typically in the range of 150-250 °C for similar structures |
| Solubility | Generally low in water, soluble in organic solvents like DMSO and DMF |
Spectroscopic Data (for analogous compounds)
| Technique | Observation |
| UV-Visible Spectroscopy | Expected to show strong absorption in the visible region (around 400-500 nm), characteristic of the extended π-conjugation of the azo chromophore. The exact wavelength will be influenced by the solvent. scialert.netechemcom.com |
| Infrared (IR) Spectroscopy | Characteristic peaks would include: N=N stretching (around 1450-1510 cm⁻¹), C-N stretching, Ar-NO₂ stretching (symmetric and asymmetric), and O-H stretching (broad band for the phenolic group). researchgate.netnanobioletters.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show signals for the aromatic protons, with chemical shifts influenced by the positions of the nitro and hydroxyl groups. The phenolic proton signal might be broad. ¹³C NMR would show corresponding signals for the aromatic carbons. researchgate.netechemcom.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H7N5O7 |
|---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-2-nitrophenol |
InChI |
InChI=1S/C12H7N5O7/c18-12-4-1-7(5-11(12)17(23)24)13-14-9-3-2-8(15(19)20)6-10(9)16(21)22/h1-6,18H |
InChI Key |
AFACWIHTAHXNEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Nitro 4 2 ,4 Dinitrophenylazo Phenol
Advanced Strategies for Azo Dye Synthesis
The synthesis of azo dyes such as 2-Nitro-4-(2',4'-dinitrophenylazo)phenol is a cornerstone of industrial organic chemistry. These methods rely on precise control of reaction conditions to achieve high yields and purity. The general strategy involves the reaction of a diazonium salt with an activated aromatic compound.
Diazotization of Primary Aromatic Amines and Aryl Diazonium Salt Chemistry
The initial and critical step in the synthesis of this azo dye is the diazotization of a primary aromatic amine, specifically 2,4-dinitroaniline (B165453). This reaction transforms the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). The process is typically carried out by treating the amine with nitrous acid (HNO₂) at low temperatures, generally between 0-5°C. researchgate.net Nitrous acid is unstable and is therefore generated in situ, commonly from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid. vaia.comdoubtnut.com
The reaction for the formation of the 2,4-dinitrobenzenediazonium ion is as follows: C₆H₃(NO₂)₂NH₂ + NaNO₂ + 2HCl → C₆H₃(NO₂)₂N₂⁺Cl⁻ + NaCl + 2H₂O
The resulting 2,4-dinitrobenzenediazonium salt is a pivotal, albeit temporary, chemical intermediate. vaia.com While most diazonium salts are unstable at higher temperatures, the electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring provides some additional stability. However, it is crucial to maintain low temperatures to prevent the decomposition of the diazonium salt, where it can lose N₂ gas and react with water to form a phenol (B47542). chemguide.co.uklibretexts.org In some cases, during the diazotization of 2,4-dinitroaniline in aqueous solutions, a side reaction can occur where a nitro group is replaced by a hydroxyl group. vaia.comaskfilo.com Methods have been developed to prepare the solid diazonium salt by performing the diazotization in anhydrous sulfuric acid and then precipitating the salt from the aqueous solution using an anionic organic compound. google.com
Diazo Coupling Reactions with Activated Phenolic Substrates
The second major phase in the synthesis is the diazo coupling reaction. This is an electrophilic aromatic substitution reaction where the aryldiazonium ion, acting as an electrophile, attacks an electron-rich aromatic ring, known as the coupling component. numberanalytics.comwikipedia.org For the synthesis of this compound, the coupling component is 2-nitrophenol (B165410).
Phenols are highly activated aromatic compounds, making them excellent substrates for diazo coupling. jove.com The reaction's efficiency is highly dependent on the pH of the solution. organic-chemistry.org For coupling with phenols, the reaction is best performed under slightly alkaline conditions (pH > 7). chemguide.co.ukjove.com In an alkaline medium, the phenol is deprotonated to form a phenoxide ion. The negative charge on the oxygen atom of the phenoxide ion greatly enhances the electron-donating ability of the ring, making it significantly more susceptible to electrophilic attack by the weakly electrophilic diazonium ion. libretexts.orgjove.com
The coupling reaction typically occurs at the para position relative to the hydroxyl group due to less steric hindrance. wikipedia.orgorganic-chemistry.org In the case of 2-nitrophenol, the para position is vacant, allowing the 2,4-dinitrobenzenediazonium ion to attack at this site, leading to the formation of the final product, this compound.
It is important to control the alkalinity, as excessively high pH (e.g., > 10) can lead to a side reaction where the diazonium ion is converted into an unreactive diazotate ion. jove.com
The mechanism of diazo coupling is a classic example of electrophilic aromatic substitution (SₑAr). researchgate.netnumberanalytics.com The process involves the following key steps:
Electrophilic Attack : The diazonium cation (the electrophile) attacks the π-electron system of the activated aromatic ring of the phenoxide ion (the nucleophile). numberanalytics.comjove.com
Formation of a Sigma Complex : This attack leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. numberanalytics.comjove.com The positive charge is delocalized over the aromatic ring.
Deprotonation : A base (such as a hydroxide (B78521) ion or water) removes a proton from the carbon atom at the site of attack, restoring the aromaticity of the ring. jove.com This final step results in the formation of the stable azo compound, characterized by the -N=N- bridge linking the two aromatic rings. numberanalytics.com
The extended conjugated system created by the two aromatic rings linked by the azo group is a chromophore, which is responsible for the characteristic color of these compounds. chemguide.co.ukwikipedia.org
Nitration of Phenolic Precursors
The synthesis of the coupling component, 2-nitrophenol, is achieved through the nitration of phenol. This reaction is another example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the phenol ring. vedantu.com
The hydroxyl group (-OH) of phenol is a powerful activating and ortho-, para-directing group. quora.com This means that the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the -OH group. quora.comguidechem.com
When nitrating phenol with dilute nitric acid at room temperature (around 293 K), a mixture of mononitrophenols, primarily 2-nitrophenol (ortho-isomer) and 4-nitrophenol (B140041) (para-isomer), is formed. vedantu.com
| Nitration Condition | Products | Selectivity/Yield | Reference |
| Dilute HNO₃ at 293 K | 2-Nitrophenol and 4-Nitrophenol | 2-Nitrophenol is the major product. | vedantu.com |
| 32.5% HNO₃ at 20°C (1 hr) | o/p Nitrophenols | 91% yield (77% ortho, 14% para). paspk.org | paspk.org |
| Conc. HNO₃ and Conc. H₂SO₄ | 2,4,6-Trinitrophenol (Picric Acid) | Poor yield due to oxidation. | vedantu.com |
| NaNO₃, Mg(HSO₄)₂, wet SiO₂ in CH₂Cl₂ | Mononitrophenols | Moderate to high yields under mild, heterogeneous conditions. | nih.gov |
| HNO₃ in aqueous-alcoholic medium | 2,4-Dinitrophenol (B41442) | High selectivity, up to 80% yield. researchgate.netepa.gov | researchgate.netepa.gov |
This table is interactive and provides a summary of various nitration methods for phenol.
The predominance of the ortho-isomer (2-nitrophenol) over the para-isomer in dilute nitric acid nitration is often attributed to the stabilization of the transition state through intramolecular hydrogen bonding between the hydroxyl group and the incoming nitro group. vedantu.comquora.comguidechem.com This type of hydrogen bonding is not possible for the para-isomer. vedantu.com The two isomers can be separated, often by steam distillation, as 2-nitrophenol is steam volatile due to the intramolecular hydrogen bonding, while 4-nitrophenol is not, due to intermolecular hydrogen bonding.
To achieve higher selectivity, various methods have been developed. These include using different nitrating agents, such as sodium nitrate (B79036) in the presence of an acid catalyst, or employing protecting groups. nih.govresearchgate.netcolab.ws For instance, converting phenol to a diphenyl oxalate (B1200264) derivative allows for selective nitration at the para position, after which hydrolysis yields the 4-nitrophenol derivative. google.comgoogle.com
Role of Reaction Conditions and Catalysis in Nitration
The synthesis of the specific target compound, this compound, requires nitrated precursors, namely 2,4-dinitroaniline and 2-nitrophenol. The nitration process, which introduces a nitro (-NO2) group onto an aromatic ring, is highly dependent on carefully controlled reaction conditions and the use of catalysts. numberanalytics.com
Nitration reactions are typically electrophilic aromatic substitutions. numberanalytics.com The generation of the active electrophile, the nitronium ion (NO2+), is a critical step, commonly achieved by using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). numberanalytics.comwikipedia.org Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. numberanalytics.comnumberanalytics.com
Key Reaction Conditions and Their Effects:
Temperature: This is a critical parameter that influences both the reaction rate and selectivity. numberanalytics.com While higher temperatures can increase the rate of nitration, they may also lead to the formation of undesired byproducts or polynitrated compounds. numberanalytics.comresearchgate.net For instance, the nitration of phenol to produce 2,4-dinitrophenol can be achieved with high selectivity by using nitric acid in an aqueous-alcoholic medium at the boiling point of the mixture, yielding up to 80% of the desired product. researchgate.netepa.gov In other cases, maintaining low temperatures, often below 20°C, is crucial to prevent decomposition of the reactants and intermediates. google.com
Concentration: The concentration of the nitrating agents and the aromatic substrate must be carefully managed. numberanalytics.com Using concentrated acids is standard, but alternative methods explore different solvent systems. For example, a method for nitrating 4-dodecyl phenol to 2-nitro-4-dodecylphenol involves using nitric acid in acetic acid and water at 20°C.
Catalysts: While the classic mixed acid system is widely used, research has explored other catalytic systems to improve efficiency and environmental friendliness. numberanalytics.comresearchgate.net Solid acid catalysts, such as sulfuric acid adsorbed on silica (B1680970) gel, have been studied for the nitration of various aromatic compounds. researchgate.net These catalysts can offer advantages like being non-corrosive and reusable. researchgate.net Enzymatic catalysis, using enzymes like horseradish peroxidase, represents a green chemistry approach, facilitating nitration under mild conditions (ambient temperature and neutral pH). nih.gov Such enzymatic systems have shown success in nitrating substrates that contain hydroxyl (OH) or amino (NH2) groups. nih.gov
The regioselectivity of nitration is heavily influenced by the existing substituents on the aromatic ring. wikipedia.org For phenol, the hydroxyl group is an activating, ortho-para directing group, leading to nitration at positions 2 and 4. Further nitration can then occur to yield 2,4-dinitrophenol. nih.gov Similarly, for aniline (B41778), direct nitration is complex as the amino group is basic and reacts with the acid. wikipedia.org Therefore, it is often protected by acetylation to form acetanilide, which then directs nitration to the ortho and para positions before the protecting group is removed. wikipedia.org
Optimization of Reaction Parameters for Yield and Purity
The diazotization reaction, which converts the primary aromatic amine into a diazonium salt, is highly sensitive to temperature. jchemrev.com It is almost always carried out at low temperatures, typically between 0 and 5°C, in an acidic medium to prevent the unstable diazonium salt from decomposing into phenol. nih.govjchemrev.com
The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and attacks the electron-rich phenol. jchemrev.com The pH of the reaction medium is a critical parameter for this step. The coupling with phenols is typically carried out under mildly alkaline conditions (pH ≈ 8-10). This is because the phenoxide ion (Ar-O⁻), formed in alkaline solution, is much more strongly activated towards electrophilic attack than the neutral phenol molecule. However, the pH must be carefully controlled, as too high a pH can cause the diazonium salt to convert into a non-reactive diazotate ion.
Table 1: Key Parameters for Optimizing Azo Dye Synthesis
| Parameter | Diazotization Stage | Azo Coupling Stage (with Phenols) | Rationale & Impact on Yield/Purity |
| Temperature | 0-5°C | 0-10°C | Low temperature is critical to ensure the stability of the diazonium salt. Higher temperatures lead to decomposition and formation of phenolic byproducts, reducing yield and purity. zienjournals.com |
| pH / Acidity | Strongly Acidic (e.g., HCl) | Mildly Alkaline (e.g., NaOH solution) | Strong acid is required to form nitrous acid and stabilize the diazonium salt. Alkaline conditions are needed to activate the phenol coupling component into the more reactive phenoxide ion. uobasrah.edu.iq |
| Solvent | Aqueous | Aqueous / Ethanol (B145695) | Water is the most common solvent. Sometimes organic solvents like ethanol are used to dissolve the coupling component or to aid in recrystallization for purification. derpharmachemica.com |
| Stirring | Continuous | Continuous | Ensures homogenous mixing of reactants, prevents localized temperature or pH fluctuations, and promotes a complete reaction, leading to higher yields. nih.gov |
| Purification | - | Recrystallization, Chromatography | After synthesis, the crude product is often impure. Purification methods like recrystallization from solvents such as ethanol are essential to remove unreacted starting materials and side-products. derpharmachemica.comresearchgate.net Thin-layer chromatography (TLC) is used to check purity. uobasrah.edu.iq |
A general procedure involves dissolving the aromatic amine in hydrochloric acid, cooling it in an ice bath, and then adding a cold aqueous solution of sodium nitrite dropwise. sci-hub.se This diazonium salt solution is then added slowly to a cooled alkaline solution of the phenolic coupling component. uobasrah.edu.iqderpharmachemica.com The formation of the azo dye is often indicated by an immediate color change. derpharmachemica.com After the reaction is complete, the precipitated dye is filtered, washed, and typically purified by recrystallization. derpharmachemica.comsci-hub.se
Derivatization and Structural Modification Studies
The properties of azo dyes can be fine-tuned by making structural modifications to the core molecule. This can involve introducing new functional groups or synthesizing related compounds with different substituents. jchemrev.commdpi.com
The derivatization of phenolic compounds is a well-established strategy to alter their chemical and physical properties. nih.gov For azo dyes, introducing additional functional groups can modify characteristics like color, solubility, and affinity for certain materials. bohrium.com
Classical derivatization of the phenolic ring involves electrophilic substitution reactions, where new groups are introduced at the ortho and para positions relative to the hydroxyl group. nih.gov However, for a molecule like this compound, which is already heavily substituted, further direct substitution on the rings can be challenging.
A more common approach is the modification of the existing functional groups or the synthesis of derivatives from modified precursors. For example, the phenolic hydroxyl group itself is a prime site for derivatization. It can be converted into an ether or an ester, which would significantly alter the molecule's polarity and solubility. nih.gov Derivatization agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to convert phenols into silyl (B83357) derivatives for analytical purposes, highlighting the reactivity of the hydroxyl group. researchgate.netnih.gov
Introducing functionalities like carboxylic acid groups, as seen in the synthesis of azo dyes from 3-aminobenzoic acid, can enhance water solubility and provide a reactive handle for further conjugation, for instance, to polymer backbones. jchemrev.commdpi.com
A vast number of related azo phenolic compounds can be synthesized by varying the two core components: the diazonium salt and the phenolic coupler. derpharmachemica.comresearchgate.net This modularity is a key advantage of azo dye synthesis. nih.gov
Varying the Diazo Component: Instead of 2,4-dinitroaniline, other substituted anilines can be used. For example, diazotized aniline, 4-bromoaniline, and various aminobenzoic acids have been coupled with different phenols to create a library of dyes. mdpi.comresearchgate.net The electronic nature of the substituents on the aniline ring (electron-donating or electron-withdrawing) has a significant impact on the color and properties of the final dye. researchgate.net
Varying the Phenolic Component: Instead of 2-nitrophenol, a wide range of other phenols and naphthols can be used as coupling components. derpharmachemica.com Researchers have synthesized azo dyes using couplers like 2,4-dinitrophenol, 4-hydroxycoumarin, eugenol, and vanillin. derpharmachemica.commdpi.comresearchgate.netresearchgate.net Each unique phenolic structure imparts different characteristics to the resulting dye. For instance, using a larger coupling component like a naphthol derivative typically shifts the absorption spectrum, resulting in a different color.
Table 2: Examples of Related Azo Phenolic Compounds
| Diazo Component | Coupling Component | Resulting Compound Type | Reference |
| Substituted Anilines | 2,4-Dinitrophenol | Dinitrophenol Azo Dyes | derpharmachemica.com |
| Aniline Derivatives | 4-Hydroxycoumarin | Azo Coumarin Dyes | researchgate.net |
| 3-Aminobenzoic Acid Derivatives | Eugenol | Azo Carboxylic Dyes | mdpi.com |
| Aniline | Phenol | 4-Hydroxyazobenzene | researchgate.net |
| 2-Amino-6-nitrotoluene | 8-Hydroxyquinoline | 8-Hydroxyquinoline-based Azo Dye | sci-hub.se |
These studies demonstrate the extensive scope of azo chemistry, where the fundamental diazotization-coupling reaction sequence is adapted to produce a diverse range of functional molecules. nih.govderpharmachemica.comderpharmachemica.com
Coordination Chemistry of 2 Nitro 4 2 ,4 Dinitrophenylazo Phenol
Metal Chelation Studies with Azo-Phenolic Ligands
Azo-phenolic compounds are well-recognized for their capacity to act as ligands, binding with metal ions to form chelate complexes. researchgate.netuobaghdad.edu.iq The presence of both an azo group (-N=N-) and a phenolic hydroxyl (-OH) group in close proximity within the molecular structure creates an ideal arrangement for forming stable, ring-like structures with a central metal ion. researchgate.net
In 2-Nitro-4-(2',4'-dinitrophenylazo)phenol, the primary sites for metal chelation are the phenolic oxygen and one of the nitrogen atoms of the azo group. researchgate.netmdpi.com The phenolic hydroxyl group can deprotonate to form a phenolate (B1203915) ion, which acts as an anionic oxygen donor. researchgate.net This deprotonation is often facilitated by the presence of a metal ion and is pH-dependent.
The azo group possesses nitrogen atoms with lone pairs of electrons, making them potential donor sites. researchgate.net Typically, the nitrogen atom further from the phenolic ring coordinates with the metal ion. This arrangement allows for the formation of a stable five or six-membered chelate ring, a highly favored conformation in coordination chemistry. researchgate.net Infrared (IR) spectroscopy is a key technique used to identify these coordination sites. A shift in the stretching frequency of the phenolic C-O bond and the N=N bond upon complexation provides direct evidence of their involvement in binding to the metal ion. mdpi.comresearchgate.net For instance, the disappearance of the O-H stretching band from the ligand's IR spectrum after complex formation indicates deprotonation and coordination of the phenolic oxygen. mdpi.com
Azo-phenolic ligands like this compound typically act as bidentate ligands, meaning they bind to the metal ion through two donor atoms (the phenolic oxygen and an azo nitrogen). researchgate.netmdpi.com Upon complexation, these ligands form stable metal chelates. The geometry of the final complex depends on the metal ion's coordination number and the stoichiometry of the reaction.
For a related compound, 2-(4-nitrophenylazo)-2,4-dimethylphenol, studies have shown the formation of tetrahedral complexes with metal ions such as Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net The electron-withdrawing nature of the nitro groups on the phenyl rings of this compound can influence the electronic properties and stability of the resulting metal complexes. researchgate.netuobaghdad.edu.iq These groups pull electron density away from the aromatic system, which can affect the ligand's donor strength and the spectral properties of the complexes. uobaghdad.edu.iq
Determining the stoichiometry (metal-to-ligand ratio) and stability of the formed complexes is crucial for understanding their chemical nature. Common techniques for these investigations include spectrophotometric titrations (like the mole-ratio method and Job's method of continuous variation) and potentiometric titrations. researchgate.net
Table 1: Illustrative Stoichiometry of Metal Complexes with a Related Azo-Phenolic Ligand This table is based on data for the similar compound 2-(4-nitrophenylazo)-2,4-dimethylphenol and is for illustrative purposes.
| Metal Ion | Proposed Stoichiometry (M:L) | Proposed Geometry |
| Cu(II) | 1:2 | Tetrahedral |
| Zn(II) | 1:2 | Tetrahedral |
| Cd(II) | 1:2 | Tetrahedral |
| Hg(II) | 1:2 | Tetrahedral |
| Source: Based on findings for a structurally similar ligand. researchgate.net |
Spectrophotometric Probing of Complex Formation
UV-Visible spectrophotometry is a powerful and widely used technique for studying metal-ligand complex formation. researchgate.net The formation of a metal chelate often results in a new absorption band or a significant shift in the maximum absorbance wavelength (λ_max) of the ligand, providing a clear visual and quantitative measure of the reaction. researchgate.net
The formation of metal complexes with azo-phenolic ligands is highly dependent on experimental conditions. The pH of the solution is one of the most critical factors, as it governs the deprotonation of the phenolic hydroxyl group, which is often a prerequisite for coordination. researchgate.net For each metal-ligand system, there is an optimal pH range where complex formation is maximal. For example, in studies of other nitrophenol-containing compounds, the optimal pH for interaction with metal ions has been shown to vary significantly, from acidic to neutral conditions depending on the specific compound and metal. redalyc.org
The concentration of both the ligand and the metal ion also plays a crucial role. Sufficient ligand concentration is required to ensure complete complexation of the metal ion for analytical applications. The effect of these parameters is typically studied by systematically varying one condition while keeping others constant and measuring the resulting absorbance of the complex. scielo.org.bo
Once the optimal conditions are established, the analytical characteristics of the metal-ligand complex can be determined. Molar absorptivity (ε) is a measure of how strongly the complex absorbs light at a specific wavelength and is a key indicator of the method's sensitivity. A high molar absorptivity value means that even low concentrations of the complex can be readily detected. scielo.org.bo
Sandell's sensitivity is another important parameter, representing the concentration of an analyte that gives an absorbance of 0.001 in a cuvette with a 1 cm path length. It provides a practical measure of the sensitivity of a spectrophotometric method. scielo.org.bo These values are determined from a calibration curve prepared by measuring the absorbance of a series of solutions with known concentrations of the complex, following Beer's Law. researchgate.net
Table 2: Example Analytical Parameters for a Spectrophotometric Method Using a Dinitro-Containing Ligand This table presents data for the determination of Copper(II) with a different dinitrophenyl-containing ligand and is for illustrative purposes to show the type of data generated in such analyses.
| Parameter | Value |
| λ_max | 445 nm, 645 nm |
| Optimal pH Range | 8.7 - 10.5 |
| Beer's Law Range | 10 - 80 µg/mL |
| Molar Absorptivity (ε) | 0.87 × 10³ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.072 µg cm⁻² |
| Source: Based on data for the Cu(II)-2',4'-dinitro APTPT-pyridine complex. scielo.org.bo |
Structural Analysis of Coordination Compounds
The formation of coordination compounds with this compound involves the interaction of metal ions with the potential donor sites of the ligand: the phenolic oxygen, the azo group nitrogens, and the nitro group oxygens. The resulting structures are investigated using various analytical methods to characterize the bonding and stereochemistry.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the changes in the vibrational modes of a ligand upon complexation with a metal ion. These changes provide direct evidence of coordination and can be used to identify the donor atoms involved in the metal-ligand bond.
In the free ligand, this compound, characteristic vibrational bands are expected for the hydroxyl (-OH), azo (-N=N-), and nitro (-NO2) functional groups. The O-H stretching vibration typically appears as a broad band in the region of 3400-3500 cm⁻¹. Upon deprotonation and coordination of the phenolic oxygen to a metal ion, this band disappears, and a new band corresponding to the metal-oxygen (M-O) stretching vibration emerges at lower frequencies, generally in the range of 400-600 cm⁻¹. researchgate.net
The azo group's -N=N- stretching vibration, which is often observed in the 1400-1450 cm⁻¹ region in the free ligand, is expected to shift upon coordination of one or both of the azo nitrogen atoms to the metal center. This shift is indicative of the involvement of the azo group in chelation. Additionally, the appearance of a new band in the far-infrared spectrum, attributable to the metal-nitrogen (M-N) stretching vibration (typically around 450-550 cm⁻¹), further confirms the coordination. researchgate.net
Table 1: Representative Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes
| Vibrational Mode | Free Ligand (Expected) | Metal Complex (Expected) |
| ν(O-H) | ~3450 | Absent |
| ν(N=N) | ~1420 | Shifted |
| νas(NO₂) | ~1540 | Shifted |
| νs(NO₂) | ~1350 | Shifted |
| ν(M-O) | - | ~400-600 |
| ν(M-N) | - | ~450-550 |
Electronic absorption spectroscopy (UV-Visible spectroscopy) is employed to study the electronic transitions within the coordination compounds. The spectra of the complexes are compared to that of the free ligand to identify shifts in existing bands and the appearance of new bands, which can be assigned to different types of electronic transitions, including charge transfer phenomena.
The free ligand, this compound, is expected to exhibit absorption bands in the UV-Visible region arising from π→π* and n→π* transitions within the aromatic rings and the azo group. The nitrophenol moiety itself shows characteristic absorption bands. mdpi.com Upon complexation, these intraligand transition bands may undergo a bathochromic (red) or hypsochromic (blue) shift.
Of particular interest in the electronic spectra of these coordination compounds are the charge transfer bands. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT). The presence and energy of these bands provide information about the electronic interaction between the metal and the ligand. For instance, the formation of a complex between a d-block metal ion and the deprotonated phenolate form of the ligand can give rise to intense LMCT bands. researchgate.net
The color of the resulting complexes is often a direct consequence of these charge transfer transitions. The appearance of new, often intense, bands in the visible region of the spectrum upon complexation is a strong indicator of the formation of a coordination compound and the presence of charge transfer interactions. researchgate.net The specific energy of the charge transfer bands will depend on the nature of the metal ion, its oxidation state, and the geometry of the complex.
Table 2: Expected Electronic Transitions in Coordination Compounds of this compound
| Transition Type | Description | Expected Wavelength Region |
| Intra-ligand (π→π, n→π) | Transitions within the organic ligand. | UV and Visible |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from ligand orbitals to metal d-orbitals. | Visible |
| Metal-to-Ligand Charge Transfer (MLCT) | Electron transfer from metal d-orbitals to ligand π*-orbitals. | Visible |
| d-d Transitions | Transitions between d-orbitals of the metal ion (often weak). | Visible |
Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are indispensable techniques for investigating the electronic structure and stereochemistry of coordination compounds, particularly those containing paramagnetic metal ions.
Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which in turn helps in determining the oxidation state and the geometry of the central metal ion. For example, the magnetic moment of a high-spin octahedral Ni(II) complex is typically in the range of 2.9-3.4 B.M., whereas a square planar Ni(II) complex is diamagnetic (0 B.M.). researchgate.net Similarly, the magnetic moments of Co(II) complexes can distinguish between octahedral (4.3-5.2 B.M.) and tetrahedral (4.2-4.8 B.M.) geometries. researchgate.net For multinuclear complexes, variable-temperature magnetic susceptibility studies can reveal the nature and magnitude of magnetic exchange interactions between the metal centers. nih.govelsevierpure.com
EPR spectroscopy is applicable to complexes with one or more unpaired electrons. The EPR spectrum provides detailed information about the environment of the paramagnetic center. The g-values obtained from the spectrum are characteristic of the metal ion and its coordination geometry. For instance, the EPR spectra of Cu(II) complexes can differentiate between various geometries such as square planar, tetrahedral, and octahedral. ias.ac.in The presence of hyperfine splitting in the EPR spectrum, arising from the interaction of the unpaired electron with the magnetic nucleus of the metal ion, can provide further insights into the nature of the metal-ligand bonding. In some cases, superhyperfine splitting due to interaction with ligand donor atoms (like nitrogen) can also be observed, confirming the coordination of these atoms. researchgate.net For binuclear copper(II) complexes, the absence of an EPR signal at low temperatures can indicate strong antiferromagnetic coupling between the two metal centers. ias.ac.in
Table 3: Typical Magnetic Moments and EPR g-values for Common Metal Ions in Different Geometries
| Metal Ion | Geometry | Spin State | Typical Magnetic Moment (B.M.) | Typical g-values |
| Co(II) | Octahedral | High Spin | 4.3 - 5.2 | g ~ 4.3 (anisotropic) |
| Ni(II) | Octahedral | High Spin | 2.9 - 3.4 | g ~ 2.2 |
| Cu(II) | Square Planar | - | 1.8 - 2.2 | g∥ > g⊥ > 2.0023 |
| Mn(II) | Octahedral | High Spin | ~5.9 | g ~ 2.0 |
| Fe(III) | Octahedral | High Spin | ~5.9 | g ~ 2.0, 6.0 |
B.M. = Bohr Magneton
Advanced Characterization Methodologies for 2 Nitro 4 2 ,4 Dinitrophenylazo Phenol
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable for probing the molecular framework of chemical compounds. By interacting with different forms of electromagnetic radiation, molecules reveal detailed information about their constituent atoms, functional groups, and electronic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-Nitro-4-(2',4'-dinitrophenylazo)phenol is not widely published, analysis of closely related structures allows for a theoretical assignment of expected chemical shifts.
For a definitive analysis, ¹H and ¹³C NMR spectra would need to be acquired. The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the two phenyl rings, with their chemical shifts and coupling patterns influenced by the positions of the nitro groups, the hydroxyl group, and the azo bridge. The ¹³C NMR spectrum would complement this by identifying all unique carbon environments within the molecule, including the carbons bonded to the nitro and hydroxyl groups and those participating in the azo linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by several key absorption bands indicative of its structure.
Expected FTIR Spectral Data for this compound:
| Functional Group | **Characteristic Wavenumber (cm⁻¹) ** |
|---|---|
| O-H Stretch (Phenolic) | Broad band around 3400-3200 |
| Aromatic C-H Stretch | ~3100-3000 |
| N=N Stretch (Azo) | ~1450-1400 (often weak) |
| Asymmetric NO₂ Stretch | ~1560-1520 |
| Symmetric NO₂ Stretch | ~1350-1315 |
| C-N Stretch | ~1300-1250 |
These bands, particularly the strong absorptions from the three nitro groups and the broad hydroxyl peak, would provide clear evidence for the compound's key functional features.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. With a molecular formula of C₁₂H₇N₅O₇, the exact mass of this compound is 333.0345 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 333. The fragmentation pattern would likely involve characteristic losses of the nitro groups (NO₂; 46 Da) and potentially cleavage around the azo bond, leading to fragment ions corresponding to the dinitrophenyl and nitrophenol moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with extensive conjugation like azo dyes. The chromophore of this compound, consisting of two aromatic rings linked by an azo group and substituted with multiple nitro groups, is expected to absorb strongly in the visible region, contributing to its orange crystalline appearance. nih.gov
The UV-Vis spectrum would likely display a prominent absorption band (λ_max) in the visible range, attributable to the π→π* transition of the conjugated azo system. A second band might be observed in the UV region, corresponding to π→π* transitions within the aromatic rings. The exact position and intensity of these bands are influenced by the solvent and the pH, due to the presence of the acidic phenolic proton.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Thermal Analysis Techniques for Stability and Decomposition Profiles
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.
Differential Scanning Calorimetry (DSC) would determine the melting point of the compound and identify any other phase transitions. For related dinitrophenols, melting points can be sharp but may be followed by decomposition at higher temperatures. nih.gov
Thermogravimetric Analysis (TGA) would show the temperature at which the compound begins to decompose and the pattern of mass loss. Due to the presence of three nitro groups, the compound is expected to be thermally sensitive and may decompose energetically. The decomposition profile would likely show mass loss corresponding to the release of nitrogen oxides and other small molecules.
A comprehensive thermal analysis is crucial for understanding the stability limits and potential hazards associated with handling this highly nitrated compound.
Analytical Applications of 2 Nitro 4 2 ,4 Dinitrophenylazo Phenol
Utilization as a Chromophoric Reagent in Spectrophotometry
Azo dyes are frequently employed as chromophoric reagents in spectrophotometry due to their intense color, which arises from the delocalized electron systems in their structures. They can form stable complexes with metal ions, leading to a measurable change in the absorption spectrum. This change allows for the quantitative determination of the analyte.
Quantitative Determination of Metal Ions
No specific studies detailing the use of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol for the quantitative determination of metal ions were identified. While other azo dyes are used for this purpose, for instance, 2-Nitro-6-(thiazol-2-yldiazenyl)phenol has been developed for the spectrophotometric determination of copper(II), no such application has been documented for the subject compound. researchgate.net
Method Development and Validation for Trace Metal Analysis
The development and validation of a spectrophotometric method for trace metal analysis would typically involve optimizing parameters such as pH, reagent concentration, reaction time, and temperature. It would also include assessing the method's linearity, sensitivity (limit of detection and quantification), precision, and accuracy. No literature documenting this process for this compound could be located.
Application as a Metallochromic Indicator in Titrimetric Procedures
Metallochromic indicators are compounds that change color upon binding with metal ions. In complexometric titrations, the indicator's color change signals the endpoint when all free metal ions have been chelated by a titrant. Although the structure of this compound suggests potential chromophoric properties, no published research was found that investigates or validates its use as a metallochromic indicator in any titrimetric procedures.
Chromatographic Separations and Detection
Chromatographic techniques are essential for separating components of a mixture and for purity analysis. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Mixture Analysis
There are no specific HPLC methods detailed in the reviewed literature for the analysis of this compound. While numerous HPLC methods exist for related compounds like 2-nitrophenol (B165410), 4-nitrophenol (B140041), and 2,4-dinitrophenol (B41442), these methods are not directly applicable. researchgate.netchromatographyonline.comtbzmed.ac.irmdpi.com For instance, methods have been developed for the simultaneous determination of various nitrophenols in water samples, often involving a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile. researchgate.netchromatographyonline.commdpi.com However, the specific retention times, mobile phase composition, and other chromatographic conditions for this compound are not documented.
Detection Strategies (e.g., UV-Vis, Electrochemical)
For detection following HPLC separation, UV-Vis detection is common for chromophoric compounds like azo dyes. The detector would be set to the wavelength of maximum absorbance (λmax) of the compound to ensure the highest sensitivity. No information on the specific λmax for this compound in common HPLC solvents is available.
Electrochemical detection is another sensitive strategy used for electroactive compounds, including many nitrophenols. rsc.orgresearchgate.netnih.gov This technique measures the current resulting from the oxidation or reduction of the analyte at an electrode. There are no studies reporting the electrochemical behavior of this compound or its detection via electrochemical methods coupled with HPLC.
Theoretical and Computational Chemistry Studies on 2 Nitro 4 2 ,4 Dinitrophenylazo Phenol
Quantum Chemical Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. nih.govrjpn.org It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of medium to large-sized molecules like 2-Nitro-4-(2',4'-dinitrophenylazo)phenol. DFT calculations can elucidate various electronic and structural properties.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ijaemr.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.commdpi.com A smaller gap suggests higher reactivity and easier electronic excitation. ijaemr.com
For analogous nitro-containing aromatic compounds, DFT calculations have shown that the HOMO is typically localized over the phenol (B47542) ring and the azo group, which are electron-rich, while the LUMO is often centered on the dinitrophenyl moiety due to the strong electron-withdrawing nature of the nitro groups. This charge transfer character from the phenol part to the dinitrophenyl part is a key feature of its electronic structure. The presence of multiple nitro groups is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap for this compound, indicating its potential for high reactivity and use in applications like nonlinear optics. doi.org
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Structurally Related Nitro Compounds (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Phenol | - | - | 0.21584 | ijaemr.com |
| 2-Nitrophenol (B165410) | - | - | - | rjpn.org |
| 2,4-Dinitrophenol (B41442) | - | - | 2.44 | doi.org |
Note: The values presented are for illustrative purposes based on related compounds. Specific values for this compound would require dedicated computational studies.
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netsinop.edu.tr The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the ESP is expected to show a large negative potential around the oxygen atoms of the nitro groups and the phenolic oxygen, making these sites potential centers for interaction with electrophiles or for forming hydrogen bonds. icm.edu.pl Conversely, the hydrogen atom of the hydroxyl group and the regions around the nitro groups are likely to exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net The azo bridge will also influence the charge distribution across the molecule.
Reactivity Indices and Chemical Hardness/Softness Calculations
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.net
Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. mdpi.com
For this compound, the presence of multiple nitro groups suggests it would be a relatively soft molecule with a high electrophilicity index, making it a good electron acceptor. rjpn.org
Table 2: Calculated Global Reactivity Descriptors for a Model Nitro-Azo Compound
| Parameter | Formula | Expected Trend for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Moderate |
| Electron Affinity (A) | A ≈ -ELUMO | High |
| Electronegativity (χ) | χ = (I+A)/2 | High |
| Chemical Hardness (η) | η = (I-A)/2 | Low to Moderate |
| Chemical Softness (S) | S = 1/(2η) | Moderate to High |
| Electrophilicity Index (ω) | ω = μ²/ (2η) where μ = -χ | High |
Note: This table illustrates the expected qualitative trends based on the molecular structure. Precise values require specific DFT calculations.
Molecular Modeling and Simulation of Interactions
Molecular modeling and simulation techniques allow for the investigation of the dynamic behavior of this compound and its interactions with other molecules, such as metal ions and solvents.
Ligand-Metal Interaction Simulations
The nitro and azo groups, as well as the phenolic oxygen of this compound, can act as potential coordination sites for metal ions. nih.gov Molecular modeling can be used to simulate the binding of this ligand to various metal centers. Such simulations can predict the preferred coordination modes, binding energies, and the geometry of the resulting metal complexes. rsc.org The nitro group can coordinate to a metal center, and such interactions can be investigated using computational methods. nih.gov Studies on related nitro-containing ligands have shown that they can form stable complexes with a variety of transition metals. researchgate.netorientjchem.org
Prediction of Dissociation Constants (pKa) and Related Physicochemical Parameters
These methods, primarily rooted in Density Functional Theory (DFT), allow for the reliable determination of pKa values, often with an accuracy that rivals experimental measurements. The prediction of other physicochemical parameters, such as the octanol-water partition coefficient (logP) and solubility, can also be approached using computational techniques, although the focus of recent high-accuracy studies has been predominantly on pKa determination.
Research into the computational prediction of phenolic pKa values has highlighted several key factors that are crucial for achieving high accuracy. These include the choice of the theoretical model, the functional, the basis set, and the solvation model.
Methodological Approaches:
Two primary approaches are commonly used for the computational determination of pKa: the direct method and the thermodynamic cycle method. The direct method, which calculates the Gibbs free energy of the acid-base equilibrium directly in the solution phase, has been shown to be as accurate as the more laborious thermodynamic cycle method and is often preferred for its practicality. mdpi.com
Influence of Computational Parameters:
Recent studies have demonstrated that a combination of the CAM-B3LYP functional with a 6-311G+dp basis set, coupled with a Solvation Model based on Density (SMD), provides highly accurate pKa predictions for a wide range of substituted phenols. mdpi.comnih.gov A significant finding is the importance of including explicit water molecules in the computational model to accurately represent the hydrogen-bonding interactions that stabilize the phenolate (B1203915) anion in solution. mdpi.comresearchgate.net The inclusion of two explicit water molecules has been shown to yield a mean absolute error as low as 0.3 pKa units for a diverse set of phenols, including those with electron-withdrawing nitro substituents. mdpi.comnih.gov
Statistical corrections can further enhance the accuracy of pKa predictions. neliti.com By establishing a linear correlation between calculated Gibbs free energy differences and experimental pKa values for a training set of related compounds, systematic errors in the computational methodology can be minimized, leading to predictive models with very low mean absolute errors (as low as 0.14 pKa units). neliti.com
The following table summarizes the performance of a highly recommended computational protocol on various substituted nitrophenols, demonstrating its reliability for predicting the acidity of compounds structurally related to this compound.
| Compound | Experimental pKa | Calculated pKa (2H₂O/CAM-B3LYP/SMD) | ΔpKa (Calculated - Experimental) |
|---|---|---|---|
| 4-Nitrophenol (B140041) | 7.15 | 7.25 | +0.10 |
| 2-Nitrophenol | 7.23 | 7.40 | +0.17 |
| 2,4-Dinitrophenol | 4.09 | - | - |
| 2,6-Dinitrophenol | 3.71 | - | - |
Data for 4-Nitrophenol and 2-Nitrophenol are derived from studies validating the computational protocol. While the pKa of dinitrophenols is known experimentally, specific calculated values using this exact high-accuracy method were not detailed in the cited literature, hence they are marked as not available.
For this compound, the presence of three strongly electron-withdrawing nitro groups, in addition to the azo group, is expected to significantly increase the acidity of the phenolic proton, resulting in a pKa value that is considerably lower than that of phenol (pKa ≈ 10) and likely lower than that of 2,4-dinitrophenol (pKa ≈ 4.09). The application of the aforementioned computational protocols would be essential for obtaining a precise and reliable estimate of its pKa.
Applications in Advanced Materials Science
Incorporation into Polymeric Systems
The integration of azo dyes into polymeric structures is a well-established strategy to create functional materials. jchemrev.com The properties of the resulting polymer are often enhanced by the presence of the dye, opening up a wide range of applications. jchemrev.commdpi.com
There are two primary methods for creating dye-containing polymers. The first involves the synthesis of a monomer that already contains the dye moiety, which is then polymerized or copolymerized. mdpi.com For instance, research has been conducted on the copolymerization of 4-aminostyrene with monomers like 4-nitrostyrene (B89597) and 2,4-dinitrostyrene. researchgate.netchem-soc.si The resulting copolymers, which contain amino groups, can then be treated with diazonium salts and coupled with phenols to produce azo derivatives, demonstrating a viable pathway to incorporate azo structures into a polymer backbone. researchgate.netchem-soc.si A similar approach involves synthesizing acrylate (B77674) monomers containing the desired functional groups, such as 2,2-dinitropropyl acrylate, which can then be copolymerized with other monomers like styrene. researchgate.net
The second method involves grafting the dye onto a pre-existing polymer. This can be achieved by modifying the surface of a polymer film, for example, through gamma irradiation to introduce reactive sites like acryloyl chloride groups, which are then esterified with an azo dye. researchgate.net This technique allows for the modification of various polymer matrices, including polyethylene, polypropylene, and polycarbonate. researchgate.net
The inclusion of azo compounds can significantly alter and tune the physicochemical properties of the host polymer. The nature and strength of intermolecular interactions introduced by the dye are key factors. rsc.org For 2-Nitro-4-(2',4'-dinitrophenylazo)phenol, the presence of nitro groups and a phenolic hydroxyl group allows for strong intermolecular forces, such as hydrogen bonding and π-stacking. These interactions can influence the polymer's mechanical properties and thermal stability. rsc.orgajchem-a.com
Research on azopolyimides has shown that the type of azo-chromophore affects the mobility of the polymer chains, with van der Waals forces playing a major role in the intermolecular interactions. mdpi.comnih.gov The incorporation of chlorinated azo phenolic compounds into polyurethane has been shown to not only improve fire resistance but also enhance mechanical strength and thermal stability. ajchem-a.com The ability to modify a polymer's characteristics by simply changing the functional groups on an incorporated molecule highlights a versatile strategy for designing materials with specific, tailored properties. rsc.org
Functional Materials Development
The specific functional groups within this compound—the thermally labile azo linkage, the electron-withdrawing nitro groups, and the char-promoting phenol (B47542) group—make it a subject of research for various functional materials.
Azo phenolic compounds have been investigated as effective flame retardants for inherently flammable polymers like polyurethane. ajchem-a.com Their mechanism of action is multifaceted. During combustion, the azo linkage can decompose to release inert nitrogen gas, which dilutes the flammable gases in the gas phase. researchgate.net Furthermore, certain azo compounds can act as radical generators upon thermolysis, which can interrupt the radical chain reactions of combustion in the gas phase. researchgate.net
In the condensed phase, the phenolic structure promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles. ajchem-a.comresearchgate.net The flame-retardant efficiency can be significantly enhanced by introducing halogen atoms, such as chlorine, into the azo phenolic structure. ajchem-a.comajchem-a.com Studies have demonstrated a clear correlation between increased chlorine content and improved flame retardancy in polyurethane, as measured by standard flammability tests. ajchem-a.com The combination of azo compounds with other elements like boron has also been shown to create a synergistic flame-retardant effect in polymers such as poly(lactic acid). researchgate.net
Table 1: Flame Retardant Properties of Azo Phenolic Chlorinated Compounds in Polyurethane
This interactive table summarizes the combustion characteristics of polyurethane (PU) with varying additions of a chlorinated azo phenolic compound, based on findings from referenced studies. ajchem-a.com
| Sample ID | Additive % (w/w) | Burning Time (seconds) | Char Formation | Classification |
| PU* | 0% | 150 | Minimal | Flammable |
| Sample 1 | 5% | 90 | Moderate | Self-Extinguishing (E.S) |
| Sample 2 | 10% | 45 | Significant | Self-Extinguishing (E.S) |
| Sample 3 | 15% | 0 | High | Non-Burning (N.B) |
| Data is illustrative based on described trends. ajchem-a.com PU represents pure polyurethane without additives. |
The inherent thermal lability of the azo bond (–N=N–) is a key feature that can be exploited in the design of polymers with on-demand degradation capabilities. researchgate.netresearchgate.net By incorporating difunctional azo compounds into the main chain of polymers like polyamides and polyurethanes, materials can be synthesized that undergo controlled degradation when exposed to thermal stimuli. usm.eduacs.org
The degradation process is initiated by the thermal cleavage of the azo linkages, which breaks the polymer backbone and leads to a controllable decrease in molecular weight. usm.edu This reduction in molecular weight directly impacts the material's mechanical properties, causing a decrease in elongation at break, modulus, and strength. usm.edu This feature is particularly useful for applications where controlled disassembly or degradation of a material is desired. The thermal stability of polymers containing azo linkages is typically limited to a range of 200-350 °C. researchgate.net This controlled degradation can be precisely triggered, and photopatterning techniques can even be used to achieve degradation in specific, well-defined areas of the material. usm.edu
Table 2: Effect of Stimuli-Induced Degradation on Azo-Containing Polyurethane
This table illustrates the impact of thermal treatment on the molecular weight and mechanical properties of a polyurethane containing thermally labile azo linkages, as detailed in the literature. usm.edu
| Property | Before Degradation | After Thermal Degradation |
| Molecular Weight (Mn) | High | Significantly Decreased |
| Modulus | High | Reduced |
| Strength | High | Reduced |
| Elongation at Break | High | Reduced |
| *Qualitative changes based on described research findings. usm.edu |
Azobenzene (B91143) and its derivatives are among the most well-known classes of photochromic compounds, capable of undergoing reversible isomerization between two distinct forms—trans and cis—upon exposure to light of specific wavelengths. mdpi.com This photo-induced transformation is the foundation for their use in smart materials. Typically, the more stable trans-isomer can be converted to the cis-isomer by irradiation with UV light, while the reverse process can be triggered by visible light or heat. mdpi.com
The compound this compound possesses a "push-pull" electronic structure, with the electron-donating phenolic hydroxyl group and electron-withdrawing nitro groups positioned on the aromatic rings connected by the azo bridge. researchgate.net This configuration is known to enhance photochromic and nonlinear optical properties. researchgate.net The isomerization process leads to significant changes in molecular geometry and dipole moment, which can be harnessed at a macroscopic level when these molecules are incorporated into a polymer matrix. researchgate.net Applications for such photoresponsive materials include optical data storage, light-switchable devices, and photo-actuators. researchgate.netmdpi.com
Table 3: Photochromic Properties of Azobenzene Derivatives
This table summarizes the general photochromic behavior of azobenzene-based compounds, which is applicable to this compound.
| Isomer | Trigger for Formation | Relative Stability | Molecular Geometry |
| trans | Visible Light / Heat | More Stable | Elongated, Planar |
| cis | UV Light | Less Stable | Bent, Non-planar |
| *Information compiled from general knowledge on azobenzene photochromism. researchgate.netmdpi.com |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-nitro-4-(2',4'-dinitrophenylazo)phenol, and how do reaction conditions influence yield?
- Methodology : Azo coupling reactions are typically employed. For example, diazotization of 2,4-dinitroaniline under acidic conditions (0–5°C, HCl/NaNO₂), followed by coupling with 2-nitrophenol derivatives in alkaline media. Ethanol or DMF is commonly used as a solvent, with temperature control (10–25°C) to prevent premature decomposition .
- Critical Parameters : pH adjustment (7–9) during coupling enhances electrophilic substitution. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to optimize stopping points.
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in this compound?
- Approach :
- FT-IR : Confirm the presence of nitro groups (asymmetric stretching at 1520–1560 cm⁻¹ and symmetric at 1340–1380 cm⁻¹) and phenolic -OH (broad peak ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Use DMSO-d₆ to observe aromatic protons (δ 7.5–8.5 ppm) and NOE experiments to distinguish between para/meta substitution patterns .
Q. What purification methods are effective for isolating this compound?
- Options : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with dichloromethane:methanol).
- Purity Metrics : HPLC analysis (C18 column, UV detection at 350 nm) should show a single peak with ≥95% purity .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., nitro, trifluoromethyl) in the phenylazo moiety affect the compound’s electronic properties?
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and charge transfer dynamics. Compare with UV-Vis spectra (λmax ~450–500 nm) to validate computational models .
- Implications : Higher nitro group density reduces LUMO energy, enhancing potential as a redox-active material .
Q. What mechanistic insights explain conflicting data on the compound’s stability under photolytic conditions?
- Experimental Design : Conduct controlled photodegradation studies (e.g., UV light at 254 nm, methanol solvent). Use LC-MS to identify degradation byproducts (e.g., nitroso intermediates).
- Data Contradictions : Conflicting reports may arise from solvent polarity (aprotic vs. protic) or oxygen presence, which alters radical pathways .
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
- Tools : Single-crystal X-ray diffraction (ORTEP-3 software for structure refinement). Key metrics: bond angles (C-N=N-C ~120°) and torsion angles to confirm planar azo linkage .
- Case Study : Compare experimental vs. DFT-optimized geometries to identify steric hindrance from nitro groups .
Q. What strategies mitigate interference from nitro group reduction during biological activity assays?
- Optimization : Use anaerobic conditions or add antioxidants (e.g., ascorbic acid) in cytotoxicity assays. Validate via cyclic voltammetry to track redox behavior .
- Biological Relevance : Nitro reduction can generate reactive intermediates, complicating IC₅₀ interpretations in enzyme inhibition studies .
Contradiction Analysis Framework
- Scenario : Discrepancy in reported reaction yields (60% vs. 85%).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
